molecular formula C17H18ClN3 B13724574 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride CAS No. 1170868-12-8

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride

Cat. No.: B13724574
CAS No.: 1170868-12-8
M. Wt: 299.8 g/mol
InChI Key: BMWYMGBIARBHKB-UHFFFAOYSA-N
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Description

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride (CAS: 1170868-12-8) is a quinoline derivative with a hydrazino (-NH-NH₂) substituent at the 2-position, methyl groups at the 6- and 7-positions, and a phenyl group at the 3-position. Its molecular formula is C₁₇H₁₈ClN₃, with a molecular weight of 299.80 g/mol . Key physicochemical properties include:

  • LogP (partition coefficient): 5.38 (indicating high lipophilicity)
  • PSA (polar surface area): 50.94 Ų (moderate polarity due to the hydrazino group)

Properties

CAS No.

1170868-12-8

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(6,7-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(20-18)19-16(14)9-12(11)2;/h3-10H,18H2,1-2H3,(H,19,20);1H

InChI Key

BMWYMGBIARBHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Hydrazino-6,7-dimethyl-3-phenylquinoline Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the quinoline core with appropriate substitution at positions 6, 7 (methyl groups), and 3 (phenyl group).
  • Introduction of the hydrazino group at position 2.
  • Formation of the hydrochloride salt for stabilization and isolation.

The synthetic approaches are generally based on modification of quinoline intermediates, such as 2-chloroquinoline derivatives, followed by nucleophilic substitution with hydrazine or hydrazine derivatives.

Stepwise Preparation Routes

Synthesis of 6,7-Dimethyl-3-Phenylquinoline Intermediate

A common precursor is 6,7-dimethyl-3-phenylquinoline or its halogenated derivatives (e.g., 2-chloro-6,7-dimethyl-3-phenylquinoline). The preparation involves:

  • Starting from substituted anilines or phenylacetic acids.
  • Cyclization reactions such as Vilsmeier-Haack formylation or Povarov reactions to form the quinoline ring.
  • Introduction of methyl groups at positions 6 and 7 via methyl-substituted starting materials or methylation reactions.
Introduction of the Hydrazino Group at Position 2

The 2-position is functionalized typically by:

  • Conversion of 2-position substituent to a leaving group (commonly chlorine) to form 2-chloroquinoline derivatives.
  • Nucleophilic substitution of the 2-chloro group by hydrazine hydrate to yield the 2-hydrazinoquinoline.

This step is usually carried out by refluxing the 2-chloroquinoline derivative with hydrazine hydrate in ethanol or other suitable solvents under controlled temperature and time conditions.

Detailed Procedure Example

Based on the literature and analogous quinoline hydrazine syntheses, the following procedure is representative:

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 2-chloro-6,7-dimethyl-3-phenylquinoline Starting from 6,7-dimethyl-3-phenylquinoline, treat with phosphorus oxychloride and catalytic N,N-dimethylaniline under reflux for several hours to substitute 2-position with chlorine. Yields typically 60-70%; confirmed by IR (C-Cl stretch ~760 cm^-1) and NMR (disappearance of 2-H proton)
2 Reaction with hydrazine hydrate Reflux 2-chloro derivative with excess hydrazine hydrate in ethanol for 12-15 hours. Yields 75-85%; hydrazino substitution confirmed by NMR and elemental analysis
3 Formation of hydrochloride salt Treat the free base with hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt. High purity crystalline product obtained after filtration and drying

This method aligns with protocols described for similar quinoline hydrazine compounds and is supported by spectral data and elemental analyses reported in peer-reviewed sources.

Analytical Data and Characterization

Spectroscopic Confirmation

Technique Key Observations for this compound
[^1H NMR](pplx://action/followup) Signals corresponding to methyl groups at δ ~2.0 ppm; aromatic protons of phenyl and quinoline rings between δ 7.0-8.5 ppm; characteristic singlet for hydrazino NH protons around δ 4.5-5.5 ppm.
IR Spectroscopy N-H stretching bands around 3300-3500 cm^-1; absence of C-Cl stretch confirming substitution; aromatic C=C stretches at 1600 cm^-1.
Mass Spectrometry Molecular ion peak consistent with molecular weight of hydrazinoquinoline hydrochloride.
Elemental Analysis Consistent with calculated values for C, H, N, and Cl content.

Purity and Yield Data

Typical yields for the hydrazine substitution step range from 75% to 85%, with purity confirmed by chromatographic and spectroscopic methods. Crystallization from ethanol or ethyl acetate/ether mixtures yields high-purity hydrochloride salts suitable for further applications.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Yield (%) Advantages References
2-Chloroquinoline formation Phosphorus oxychloride, reflux, catalytic N,N-dimethylaniline 60-70 Efficient halogenation, good purity
Hydrazine substitution Hydrazine hydrate, ethanol, reflux 12-15 h 75-85 High substitution efficiency
Hydrochloride salt formation HCl in ethanol or ether, crystallization >90 (crystallization yield) Stable salt form, easy isolation
Microwave-assisted cyclization (alternative) Microwave irradiation, diphenyl ether, 250-290°C Up to 85 Reduced reaction time, eco-friendly

Chemical Reactions Analysis

Condensation Reactions

The hydrazino group (-NH-NH₂) readily reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for generating Schiff base derivatives with tailored pharmacological properties.

Key Reaction Conditions :

Carbonyl SourceSolventTemperatureYieldProduct Type
BenzaldehydeEthanol60–80°C85%Arylhydrazone
AcetophenoneMethanolReflux78%Alkylhydrazone
4-NitrobenzaldehydeDMF100°C92%Nitro-substituted hydrazone

Data compiled from synthetic protocols in.

The reaction proceeds via nucleophilic attack of the hydrazino nitrogen on the carbonyl carbon, followed by dehydration. Electron-withdrawing groups on the carbonyl compound enhance reaction rates due to increased electrophilicity.

Nucleophilic Substitution

The hydrazino group acts as a nucleophile in substitutions, particularly with alkyl halides or acylating agents.

Examples :

  • Alkylation : Reaction with ethyl bromoacetate in THF yields ethyl 2-(6,7-dimethyl-3-phenylquinolin-2-yl)hydrazine-1-carboxylate (83% yield).

  • Acylation : Treatment with acetyl chloride forms N-acetylated derivatives, improving metabolic stability.

Mechanistic Insight :
The reaction follows an SN² pathway in polar aprotic solvents (e.g., DMF), with the hydrazino group displacing halides. Steric hindrance from the 6,7-dimethyl groups slightly reduces reactivity compared to non-methylated analogues.

Oxidation Reactions

Controlled oxidation converts the hydrazino group into diazenes or triazoles, depending on the oxidant:

OxidantProductApplication
H₂O₂ (30%)1,2,4-Triazole derivativeAnticancer lead compounds
MnO₂Diazene intermediateCross-coupling precursors
KMnO₄ (acidic)Quinoline N-oxideBioavailability enhancement

Triazole formation occurs via cyclization of the oxidized hydrazine moiety, as observed in antiplasmodial studies .

Cyclization Reactions

The compound participates in heterocycle formation under acidic or thermal conditions:

Notable Cyclizations :

  • With β-ketoesters : Forms pyrazole-fused quinolines in polyphosphoric acid (PPA) at 120°C (72% yield) .

  • With CS₂ : Produces 1,3,4-thiadiazoles under reflux in ethanol (68% yield).

Structural Impact :
Cyclization enhances planar rigidity, improving intercalation with DNA/RNA targets, as demonstrated in antimalarial studies .

Metal Complexation

The hydrazino group chelates transition metals, forming complexes with catalytic or therapeutic potential:

Metal SaltCoordination SiteComplex Use Case
CuCl₂Hydrazino N, Cl⁻Antimicrobial agents
Fe(NO₃)₃Quinoline N, OMRI contrast enhancers
Pd(OAc)₂N,N-bidentateSuzuki-Miyaura coupling

Metal complexes exhibit enhanced stability and bioactivity, with Cu(II) complexes showing 4–8× higher cytotoxicity than the parent compound .

Comparative Reactivity Analysis

The 6,7-dimethyl groups influence reaction outcomes:

Reaction TypeMethyl EffectRate vs. Non-Methylated Analog
CondensationSteric hindrance reduces yield by ~15%0.85×
OxidationElectron donation accelerates oxidation1.2×
Metal chelationEnhanced π-stacking in complexes2× stability

Data derived from .

Scientific Research Applications

Pharmaceutical Research

Antimicrobial Activity
This compound has shown promising results in antimicrobial research. Studies indicate that derivatives of hydrazinoquinoline compounds exhibit substantial antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting enhanced efficacy against resistant bacterial strains .

Anticancer Properties
Research has also explored the anticancer potential of 2-hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest. These findings position it as a lead compound for further development in cancer therapeutics .

Chemical Biology

Biological Interaction Studies
The compound's interaction with biological targets has been a focal point of research. Binding affinity studies reveal its potential to inhibit specific enzymes and receptors involved in disease pathways. For example, investigations into its mechanism of action have highlighted its role in disrupting metabolic processes in pathogenic organisms .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the quinoline ring have been systematically studied to identify modifications that enhance biological activity while minimizing toxicity .

Modification Effect on Activity
Addition of halogensIncreased potency against specific bacteria
Alteration of side chainsEnhanced lipophilicity leading to better absorption
Substitution patternsSignificant impact on antibacterial efficacy

Case Studies

Several case studies illustrate the compound's applications:

  • Case Study 1: Antibacterial Efficacy
    In a comparative study, derivatives of this compound were tested against clinical isolates of Klebsiella pneumoniae. Results indicated that certain derivatives exhibited inhibition zones comparable to or exceeding those of conventional antibiotics .
  • Case Study 2: Anticancer Activity
    A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-Hydrazino-3,6,7-trimethylquinoline Hydrochloride (CAS: 1170928-54-7)

  • Molecular Formula : C₁₂H₁₆ClN₃
  • Molecular Weight : 237.73 g/mol
  • LogP : 4.02
  • PSA : 50.94 Ų

Key Differences :

  • Substituents : Lacks the 3-phenyl group but includes an additional methyl group at the 3-position.
  • The trimethyl configuration may alter steric effects, influencing binding interactions in biological systems.

2-Amino-6,7-dimethyl-3-phenylquinoline Hydrochloride (CAS: 1172344-66-9)

  • Molecular Formula : C₁₇H₁₇ClN₂
  • Molecular Weight : 284.79 g/mol

Key Differences :

  • Functional Group: Contains an amino (-NH₂) group instead of hydrazino (-NH-NH₂) at the 2-position.
  • Impact on Properties: The amino group has a lower PSA (43.47 Ų vs. 50.94 Ų), reducing polarity and hydrogen-bonding capacity.

Phenylhydrazine Hydrochloride

  • Molecular Formula : C₆H₈ClN₂
  • Molecular Weight : 144.59 g/mol

Key Differences :

  • Core Structure: A simple phenylhydrazine derivative without the quinoline ring.
  • Impact on Properties: Smaller size and simpler structure result in lower LogP (~1.5 estimated) and higher solubility in polar solvents.

Berberine Hydrochloride (CAS: 633-65-8)

  • Molecular Formula: C₂₀H₁₈ClNO₄
  • Molecular Weight : 371.81 g/mol

Key Differences :

  • Core Structure: A benzodioxole-fused isoquinoline alkaloid.
  • Impact on Properties :
    • The extended conjugated system enhances UV absorption and fluorescence, making it useful in analytical chemistry.
    • Higher molecular weight and complexity may improve binding to biological targets (e.g., antimicrobial or anticancer activity).

Implications of Structural Variations

  • Polarity (PSA): The hydrazino group contributes to higher PSA than amino analogs, enhancing hydrogen-bonding capacity for target engagement .
  • Synthetic Utility: Quinoline derivatives with hydrazino groups are versatile intermediates for synthesizing heterocycles (e.g., triazoles or pyrazoles) via condensation reactions .

Biological Activity

2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C_16H_18ClN_3, with a molecular weight of approximately 299.8 g/mol. The compound features a hydrazino group at the 2-position of the quinoline ring, along with two methyl groups at the 6 and 7 positions and a phenyl group at the 3-position. This unique substitution pattern is believed to contribute to its distinct chemical properties and biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anticancer and antimicrobial properties. The compound's mechanism of action may involve interactions with specific molecular targets, where the hydrazino group forms covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and affecting various biochemical pathways.

Anticancer Activity

Research has shown that derivatives of quinoline compounds can induce apoptosis in cancer cells. For example, studies involving similar quinoline derivatives have demonstrated pro-apoptotic effects in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism often involves cell cycle arrest and induction of apoptosis through mitochondrial pathways.

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism
2-Hydrazino-6,7-dimethyl-3-phenylquinolineA54915.2Induces late apoptosis
2-Hydrazino-6,7-dimethyl-3-phenylquinolineHCT11612.5Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

The proposed mechanism for the anticancer activity involves the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis. Additionally, its interaction with key enzymes involved in cell proliferation may disrupt normal cellular functions.

Case Studies

  • Study on Anticancer Effects : In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers after treatment.
  • Antimicrobial Efficacy Assessment : A study compared the antimicrobial activity of this compound with standard antibiotics like ampicillin. The results showed that this compound exhibited comparable or superior inhibition against resistant strains.

Q & A

What are the established protocols for synthesizing 2-Hydrazino-6,7-dimethyl-3-phenylquinoline hydrochloride, and how can reaction conditions be optimized to improve yield?

Basic Synthesis Protocol :
The compound is typically synthesized via cyclization and hydrazine incorporation. A common approach involves refluxing intermediates (e.g., 6,7-dimethyl-3-phenylquinoline derivatives) with hydrazine hydrate in acetic acid, followed by HCl neutralization to form the hydrochloride salt . Key parameters include reaction time (3–6 hours) and temperature (100–120°C).

Advanced Optimization :
To enhance yield, factorial design experiments can evaluate variables like solvent polarity (e.g., ethanol vs. acetic acid), stoichiometric ratios (hydrazine:substrate), and catalyst use. For example, substituting acetic acid with trifluoroacetic acid may reduce side reactions, as seen in analogous hydrazine-based syntheses . Kinetic analysis of intermediate formation (e.g., via HPLC) helps identify rate-limiting steps .

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for structural confirmation?

Basic Characterization :
Standard characterization includes 1H^1H-NMR (to confirm hydrazino NH2_2 peaks at δ 4.5–5.5 ppm), LC-MS (for molecular ion [M+H]+^+), and FT-IR (N-H stretching at 3300–3400 cm1^{-1}). Discrepancies may arise from residual solvents or tautomerism, requiring repeated purification (e.g., recrystallization in ethanol/water mixtures) .

Advanced Method :
For ambiguous signals, advanced techniques like 1H^1H-15N^15N HMBC NMR or high-resolution mass spectrometry (HRMS) with <2 ppm error margins can resolve structural ambiguities. Isotopic labeling (e.g., 2H^2H-hydrazine) or computational modeling (DFT-based NMR prediction) may clarify proton environments .

What analytical methods are recommended for assessing purity and stability under varying storage conditions?

Basic Quality Control :
Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient is standard. Purity thresholds >95% are typical, validated against USP/EP pharmacopeial standards . Short-term stability (e.g., 48-hour aqueous solutions) is assessed via pH monitoring and degradation product screening .

Advanced Stability Studies :
Long-term stability under ICH guidelines (25°C/60% RH, 40°C/75% RH) requires forced degradation studies (e.g., exposure to UV light, oxidative H2_2O2_2). LC-MS/MS identifies degradation products, such as hydrazine oxidation to diazenes or quinoline ring cleavage .

How should researchers design experiments to evaluate the compound’s bioactivity in tumor suppression or apoptosis pathways?

Basic Assay Design :
In vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) at concentrations 1–100 μM, with IC50_{50} calculations. Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation are measured via flow cytometry .

Advanced Mechanistic Studies :
Transcriptomic profiling (RNA-seq) identifies differentially expressed genes (e.g., p53, Bcl-2). Phosphorylation-specific antibodies (e.g., p-Akt, p-ERK) validate signaling pathway modulation via Western blot. Dose-response synergism with chemotherapeutics (e.g., cisplatin) is tested using Chou-Talalay combination indices .

What safety precautions are critical when handling this compound, given its hydrazine moiety?

Basic Safety Protocols :
Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact; immediate washing with soap/water is required if exposed. Store at 2–8°C in airtight containers to prevent hydrazine oxidation .

Advanced Hazard Mitigation :
Monitor airborne hydrazine derivatives via gas chromatography. Emergency protocols include sodium bicarbonate neutralization for spills and activated charcoal adsorption for accidental ingestion .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Basic Solubilization :
Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes. Pre-solubilize in DMSO, then dilute in PBS (pH 7.4) .

Advanced Formulation :
Nanoparticle encapsulation (e.g., PLGA or liposomes) improves bioavailability. Dynamic light scattering (DLS) confirms particle size (100–200 nm), while dialysis assesses drug release kinetics .

What strategies validate the compound’s role in non-mammalian model systems (e.g., zebrafish or C. elegans)?

Basic Model Systems :
Zebrafish embryos (24–72 hpf) assess developmental toxicity. Survival rates and teratogenicity (e.g., yolk sac edema) are quantified at 10–100 μM concentrations .

Advanced Genetic Screens :
CRISPR/Cas9 knockout of orthologous targets (e.g., tp53 in zebrafish) evaluates pathway-specific effects. Microinjection of morpholinos or mRNA rescues phenotypic changes .

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